Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a non-proteinogenic tripeptide and a direct structural analog of glutathione (GSH). Biosynthesized via the same enzymatic pathway as GSH—utilizing glutamate-cysteine ligase and glutathione synthetase—ophthalmic acid replaces the central cysteine moiety with L-2-aminobutyrate [1]. This critical substitution removes the nucleophilic thiol group, rendering ophthalmic acid entirely redox-silent and incapable of auto-oxidation[2]. In procurement and analytical workflows, this compound is primarily sourced as a highly stable surrogate biomarker for hepatic GSH depletion, a competitive inhibitor for GSH-dependent enzymes, and a robust internal standard for LC-MS/MS metabolomics where the inherent instability of natural glutathione compromises assay reproducibility [3].
Procuring natural glutathione (GSH) for baseline metabolic profiling or structural binding assays frequently fails due to its extreme pre-analytical instability. In plasma and tissue homogenates, GSH rapidly auto-oxidizes to glutathione disulfide (GSSG) or forms mixed disulfides with proteins, necessitating immediate, aggressive chemical derivatization (e.g., alkylation with N-ethylmaleimide) to preserve the sample [1]. This rapid turnover introduces severe quantitative artifacts in LC-MS/MS workflows and prevents steady-state binding analysis in enzymatic assays. Ophthalmic acid circumvents this failure entirely; because it lacks a sulfhydryl group, it cannot oxidize, allowing researchers to measure a stable, proportional proxy for intracellular GSH depletion or to perform steady-state competitive inhibition studies on GSH-utilizing enzymes without substrate degradation .
The primary procurement driver for ophthalmic acid is its absolute resistance to auto-oxidation during sample handling. While natural glutathione (GSH) degrades rapidly in untreated plasma, necessitating immediate acidification or thiol-alkylation to prevent massive quantitative losses, ophthalmic acid remains structurally intact due to the absence of a reactive thiol group[1]. This allows ophthalmic acid to serve as a highly reliable, stable proxy for GSH pathway activity in complex biological matrices without the need for specialized derivatization protocols [2].
| Evidence Dimension | Susceptibility to auto-oxidation and disulfide formation |
| Target Compound Data | 0% auto-oxidation (redox-silent due to L-2-aminobutyrate substitution) |
| Comparator Or Baseline | Glutathione (GSH) (Rapidly oxidizes to GSSG in untreated plasma) |
| Quantified Difference | Complete elimination of pre-analytical oxidation artifacts |
| Conditions | Untreated plasma or tissue homogenate handling for LC-MS/MS |
Eliminates the need for hazardous and time-consuming thiol-derivatization steps in high-throughput metabolomic screening.
In structural and kinetic studies of GSH-dependent enzymes, using GSH as a ligand often results in rapid substrate turnover, complicating steady-state binding measurements. Ophthalmic acid acts as a stable structural mimic, binding to the same active sites without being consumed. For example, ophthalmic acid competitively inhibits glyoxalase I with a quantified Ki of 0.95 mM . It also exerts stable pleiotropic effects on glutathione S-transferases (GSTs) and glutaredoxins (achieving up to 60% reduction in activity at 5 μM) without undergoing the redox cycling that confounds assays using native GSH.
| Evidence Dimension | Enzyme active site interaction (Glyoxalase I / Glutaredoxin) |
| Target Compound Data | Stable competitive inhibition (Ki = 0.95 mM for Glyoxalase I; 60% inhibition of glutaredoxin at 5 μM) |
| Comparator Or Baseline | Glutathione (GSH) (Rapidly consumed as an active substrate/electron donor) |
| Quantified Difference | Enables steady-state active site occupation without enzymatic degradation |
| Conditions | In vitro enzyme kinetic assays (Glyoxalase I, Glutaredoxin, GST) |
Critical for crystallographic studies and inhibitor screening where a stable, non-reactive occupation of the GSH binding pocket is required.
Directly measuring hepatic GSH depletion via plasma sampling is notoriously unreliable due to rapid systemic clearance and instability. Ophthalmic acid provides a highly amplified, inverse systemic read-out for intracellular GSH loss. In models of acetaminophen-induced hepatotoxicity or severe oxidative stress, as hepatic GSH is depleted, the uninhibited biosynthetic enzymes hyper-produce ophthalmic acid. This results in massive systemic elevations—often exceeding a 20-fold to 35-fold increase in plasma or liver tissue levels . This robust dynamic range makes ophthalmic acid a superior, quantifiable biomarker for drug-induced liver injury (DILI) screening compared to direct GSH measurement[1].
| Evidence Dimension | Systemic biomarker dynamic range during hepatic GSH depletion |
| Target Compound Data | >20-fold to 35-fold elevation in ophthalmic acid levels |
| Comparator Or Baseline | Plasma GSH (Negligible or highly variable systemic change due to instability) |
| Quantified Difference | Provides a highly amplified, stable systemic signal for intracellular depletion |
| Conditions | In vivo hepatotoxicity models (e.g., acetaminophen overdose, methionine restriction) |
Allows toxicologists to reliably quantify intracellular liver damage using non-invasive plasma sampling in preclinical drug safety screening.
Because ophthalmic acid is entirely resistant to auto-oxidation, it is uniquely suited as a stable internal standard or proxy marker in LC-MS/MS metabolomic workflows. It allows analytical chemists to accurately track the glutathione biosynthetic pathway without employing complex, time-sensitive thiol-alkylation protocols required to stabilize natural GSH [1].
Ophthalmic acid is the preferred structural analog for studying the binding pockets of glutathione S-transferases (GSTs), glyoxalase I, and glutaredoxins. By substituting the reactive cysteine with L-2-aminobutyrate, it occupies the active site (e.g., Ki = 0.95 mM for glyoxalase I) without acting as an electron donor, enabling precise steady-state kinetic modeling and X-ray crystallography .
In pharmaceutical development, ophthalmic acid is procured as a validated surrogate biomarker for drug-induced liver injury (DILI). In models of acetaminophen overdose, its robust >20-fold systemic elevation provides a reliable, quantifiable read-out for hepatic GSH depletion, bypassing the pre-analytical instability that plagues direct plasma GSH measurements[2].